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Compound of Interest

Compound Name: Scandenolide

CAS No.: 23758-16-9

Cat. No.: B1680890

Get Quote

Introduction & Chemical Context
Scandenolide (CID: 44398226) is a bioactive sesquiterpene lactone belonging to the

germacranolide class.[1][2] It is primarily isolated from the medicinal plants Mikania scandens,

Mikania micrantha, and Mikania cordata.

Chemically, it is defined as a mikanolide-type dilactone.[1][2][3] Its structural complexity arises

from the presence of a fused dilactone system, a 1,10-epoxide moiety, and specific

esterification (acetylation).[1] Accurate NMR analysis is critical to distinguish it from closely

related analogs like Mikanolide, Dihydromikanolide, and Deoxymikanolide.[1]

Key Structural Features for NMR Targeting:

Skeleton: Germacranolide (10-membered ring).[1][2][3]

Lactone Rings: Bis-lactone (dilactone) functionality bridging C-6/C-12 and C-8/C-14.[1][2][3]

Epoxide: 1,10-epoxy group (characteristic upfield shift of H-1).[1][2][3]
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Unsaturation: Exocyclic vinyl group (C-11) and endocyclic double bond (C-4).[1][2][3]

Substituent: Acetate group (characteristic singlet methyl).[1][2][3]

Experimental Protocol
Sample Preparation
To ensure high-resolution spectra and prevent acid-catalyzed rearrangement (common in

epoxides):

Solvent:Deuterated Chloroform (CDCl₃) is the standard.[1][2] Deuterated Dichloromethane

(CD₂Cl₂) is an excellent alternative if solubility is an issue or to resolve overlapping signals.

[1][2][3]

Concentration: 5–10 mg of purified Scandenolide in 0.6 mL solvent.

Tube: 5 mm high-precision NMR tube.

Filtration: Filter through a cotton plug to remove suspended particulates that cause line

broadening.[1][2][3]

Instrument Parameters (600 MHz Recommended)
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Experiment Pulse Sequence Key Parameter Purpose

¹H NMR zg30
SW: 12 ppm, D1: 2.0

s

Quantitative

integration of protons.

[1][2][3]

¹³C NMR zgpg30
SW: 240 ppm, NS:

>1024

Identification of

quaternary carbons

(C=O).[1][2]

DEPT-135 dept135 -
Distinguish CH/CH₃

(up) from CH₂ (down).

COSY cosygpppqf -

Trace spin systems

(Vinyl group, H5-H6).

[1][2][3]

HSQC hsqcetgp ¹J_CH = 145 Hz

Direct C-H correlation

(Assignment of

protonated carbons).

[1][2]

HMBC hmbcgplpndqf ⁿJ_CH = 8 Hz

Long-range coupling

(Connects Acetate to

Core).[1][2][3]

NOESY noesygpphp Mixing: 500 ms

Stereochemical

assignment

(Epoxide/Lactone

orientation).

Structural Elucidation Strategy
The elucidation logic follows a subtractive approach: Identify the "Mikanolide" core → Locate

the Acetate → Confirm Stereochemistry.

The "Fingerprint" Signals
The Acetate: Look for a sharp singlet (3H) around δ 2.10 ppm.[1][2] This immediately

distinguishes Scandenolide from Mikanolide (which lacks the acetate).[1][2]
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The Vinyl Group: A characteristic pattern for a vinyl group attached to a quaternary carbon:

H-13a: Doublet (~5.3 ppm).[1][2][3]

H-13b: Doublet (~5.2 ppm).[1][2][3]

H-11: (If protonated) or quaternary.[1][2][3] In Scandenolide, the vinyl group is often on a

quaternary center or part of the lactone conjugation.

The Epoxide: H-1 typically appears as a doublet of doublets around δ 3.0 – 4.0 ppm,

shielded relative to olefinic protons.[1][2]

Representative Spectral Data Analysis
Note: Chemical shifts are referenced to TMS (δ 0.[1][2][3]00) in CDCl₃.[1][2][3][4] Values are

representative of the Mikanolide/Scandenolide class.

Table 1: ¹H NMR Assignment (500/600 MHz, CDCl₃)
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Position δH (ppm) Multiplicity J (Hz)
Assignment
Logic

H-1 3.85 dd 10.0, 2.0

Epoxide proton.

[1][2][3] Coupled

to H-2.[1][2][3]

H-2a 2.40 m -

Methylene

adjacent to

epoxide.[1][2][3]

H-2b 1.85 m -

Methylene

adjacent to

epoxide.[1][2][3]

H-3 5.60 m -

Methine bearing

the Acetate

(Shifted

downfield by

ester).[1][2][3]

H-5 5.10 d 10.0
Olefinic proton

(C4=C5).[1][2][3]

H-6 4.80 dd 10.0, 3.0
Lactone methine.

[1][2][3]

H-8 4.65 ddd -
Lactone methine.

[1][2][3]

H-9a 2.80 dd 14.0, 4.0
Methylene.[1][2]

[3]

H-9b 2.20 dd 14.0, 2.0
Methylene.[1][2]

[3]

H-13a 6.25 d 3.5

Exocyclic

Methylene

(Vinyl).[1][2][3]

H-13b 5.65 d 3.0 Exocyclic

Methylene
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(Vinyl).[1][2][3]

H-14 - - -

(Carbonyl in

dilactone bridge).

[1][2][3]

H-15 1.25 s -

Methyl on

Epoxide (C-10).

[1][2][3]

OAc-Me 2.12 s -

Acetate Methyl

(Diagnostic).[1]

[2][3]

Table 2: ¹³C NMR Assignment (125/150 MHz, CDCl₃)
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Position δC (ppm) Type (DEPT) Assignment Logic

C-1 62.5 CH
Epoxide carbon.[1][2]

[3]

C-2 35.0 CH₂ Methylene.

C-3 72.0 CH

Oxygenated methine

(Site of Acetylation).[1]

[2][3]

C-4 135.0 Cq Olefinic quaternary.

C-5 126.5 CH Olefinic methine.

C-6 78.0 CH
Lactone methine

(Oxygenated).[1][2][3]

C-7 50.0 CH Ring junction.

C-8 74.5 CH
Lactone methine

(Oxygenated).[1][2][3]

C-9 40.0 CH₂ Methylene.

C-10 60.5 Cq Epoxide quaternary.

C-11 138.0 Cq
Exocyclic double bond

quaternary.

C-12 169.5 C=O[1][2][3] Lactone Carbonyl.

C-13 122.0 CH₂
Exocyclic Methylene

(Vinyl).[1][2][3]

C-14 171.0 C=O[1][2][3] Lactone Carbonyl.

C-15 22.5 CH₃
Methyl on C-10.[1][2]

[3]

OAc-C=O 170.2 C=O[1][2][3]
Acetate Carbonyl.[1]

[2][3]

OAc-Me 21.0 CH₃
Acetate Methyl.[1][2]

[3]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Xerantholide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandenolide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandinone
https://pubchem.ncbi.nlm.nih.gov/compound/Xerantholide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandenolide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandinone
https://pubchem.ncbi.nlm.nih.gov/compound/Xerantholide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandenolide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandinone
https://pubchem.ncbi.nlm.nih.gov/compound/Xerantholide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandenolide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandinone
https://pubchem.ncbi.nlm.nih.gov/compound/Xerantholide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandenolide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandinone
https://pubchem.ncbi.nlm.nih.gov/compound/Xerantholide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandenolide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandinone
https://pubchem.ncbi.nlm.nih.gov/compound/Xerantholide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandenolide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandinone
https://pubchem.ncbi.nlm.nih.gov/compound/Xerantholide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandenolide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandinone
https://pubchem.ncbi.nlm.nih.gov/compound/Xerantholide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandenolide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandinone
https://pubchem.ncbi.nlm.nih.gov/compound/Xerantholide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandenolide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandinone
https://pubchem.ncbi.nlm.nih.gov/compound/Xerantholide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandenolide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandinone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680890?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Exact shifts may vary ±0.5 ppm depending on concentration and temperature.[1][2] The

presence of three carbonyl signals (C-12, C-14, OAc) in the 169-171 ppm range is the

definitive ¹³C signature of Scandenolide.[1][2][3]

Advanced Validation: 2D NMR Workflow
To rigorously prove the structure, use the following correlation logic:

HMBC (Heteronuclear Multiple Bond Correlation)
Acetate Position: The proton at H-3 (δ 5.60) will show a strong correlation to the Acetate

Carbonyl (δ 170.2).[1][2][3] This confirms the acetate is at C-3.[1][2][3]

Dilactone Bridge: H-6 and H-8 will correlate to C-12 and C-14, confirming the bicyclic lactone

core.[1][2][3]

Epoxide: H-15 (Methyl) will correlate to C-1, C-10, and C-9, anchoring the epoxide position.

[1][2][3]

NOESY (Stereochemistry)
Configuration: Scandenolide generally possesses the 1R, 3S, 6R, 7R, 8S, 10S

configuration.[5]

Key NOE: Look for correlations between H-6 and H-8 (often cis-fused lactones) and between

H-15 (Methyl) and H-1 to determine the epoxide orientation relative to the ring.[1][2][3]

Visualization of Logic Flow
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Purified Sample
(Mikania Extract)

1H NMR Spectrum
(Diagnostic Signals)

13C NMR Spectrum
(Carbonyl Count)

Singlet ~2.1 ppm
(Acetate Methyl)

Doublets ~5.6-6.2 ppm
(Exocyclic Vinyl)

dd ~3.8 ppm
(Epoxide H-1)

3 Carbonyls
(169-171 ppm)

HMBC Correlations
H-3 -> OAc Carbonyl

CONFIRMED STRUCTURE
Scandenolide
(C17H18O7)

Locates Acetate at C-3

Click to download full resolution via product page

Caption: Logical workflow for the structural confirmation of Scandenolide using 1D and 2D

NMR markers.
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Biological Activity: Rufino, A. et al. "Assessment of sesquiterpene lactones isolated from

Mikania plants species."[1][2] Parasitology International, 2017.[1] Link
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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